tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-9-5-4-6-10-11(9)17-8-7-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCCYXDFJMECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727321 | |
| Record name | tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116136-19-6 | |
| Record name | tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amino Group
- Reagents: di-tert-butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM) as solvent.
- Conditions: Room temperature, overnight stirring.
- Procedure: The amino precursor of 2,3-dihydrobenzo[b]dioxin-5-yl is dissolved in dichloromethane. Boc2O and catalytic DMAP are added. The reaction mixture is stirred at room temperature overnight to ensure complete conversion.
- Workup: The reaction mixture is washed, dried, and purified by column chromatography or recrystallization to isolate the tert-butyl carbamate product.
This method is exemplified in the synthesis of similar compounds reported in the literature, where Boc protection is a standard step to protect amine functionalities before further modifications.
Alternative Protection and Functionalization Approaches
- Oxidation and further functionalization steps may precede or follow Boc protection depending on the target derivative.
- For example, oxidation with meta-chloroperbenzoic acid (MCPBA) can be used to modify sulfur-containing analogs, followed by Boc protection.
- The use of ammonia/dioxane or other nucleophiles can be employed to introduce or modify amino groups prior to Boc protection.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, DMAP, DCM | Overnight | Room Temp | 70-90 | Stirring overnight ensures completion |
| Oxidation (optional) | MCPBA, DCM | 5 hours | Room Temp | 80-85 | For sulfonyl methyl derivatives |
| Amination | Ammonia/dioxane | 4 hours | Room Temp | 75-85 | Used for amine introduction |
Research Findings and Analytical Data
- The Boc-protected product is typically characterized by NMR (1H and 13C), confirming the presence of the tert-butyl group and the carbamate functionality.
- High-resolution mass spectrometry (HRMS) and purity analyses confirm the molecular weight and compound integrity.
- The reaction conditions are mild, allowing for high selectivity and minimal side reactions.
Summary of Key Literature Examples
- A study on CDK9 inhibitors demonstrated the use of Boc protection on 2,3-dihydrobenzo[b]dioxin derivatives using Boc2O and DMAP in DCM at room temperature overnight, yielding the desired carbamate in high purity.
- Similar carbamate syntheses involve standard Boc protection protocols, with subsequent functionalizations tailored to the target molecule's biological activity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions on the dihydrobenzo[b][1,4]dioxin ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Oxidation products may include carboxylic acids or ketones.
Reduction: : Reduced forms may include alcohols or amines.
Substitution: : Substitution products can vary widely depending on the reagents and conditions used.
Scientific Research Applications
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis to create more complex molecules.
Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules.
Medicine: : Potential medicinal applications include its use as a precursor for pharmaceuticals or as a bioactive compound in drug discovery.
Industry: : It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate are compared below with analogous compounds containing the benzo[b][1,4]dioxane scaffold or related substituents.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Influence :
- The tert-butyl carbamate in the target compound improves lipophilicity and metabolic stability compared to the boronic acid group (), which is reactive but critical for cross-coupling reactions.
- Piperazine derivatives () exhibit enhanced solubility due to the basic amine, making them suitable for central nervous system (CNS) drug candidates like Eltoprazine, a serotonin receptor modulator.
Biological Activity :
- The target compound’s role as a CDK9 inhibitor intermediate contrasts with imidazo-thiazole derivatives (), which display direct antimicrobial and anticancer effects. This highlights the scaffold’s versatility in targeting diverse pathways.
- Triazole-linked analogs () leverage hydrogen-bonding capabilities for improved target engagement, whereas the carbamate group in the target compound may prioritize synthetic convenience over direct bioactivity.
Synthetic Utility :
- The boronic acid derivative () is pivotal in Suzuki-Miyaura reactions, enabling rapid diversification of the benzo[b][1,4]dioxane core. In contrast, the target compound’s Boc-protected amine facilitates selective deprotection in multi-step syntheses .
Research Findings and Implications
- Selectivity in Kinase Inhibition : The tert-butyl carbamate group in the target compound contributes to CDK9 selectivity by sterically hindering off-target interactions, a feature absent in simpler amines like 2q .
- Purity and Commercial Viability : Boronic acid derivatives (≥97% purity, ) are commercially accessible, underscoring their utility in high-throughput syntheses, whereas the target compound is typically synthesized in-house for specialized applications.
- Thermal Stability : Piperazine derivatives () exhibit decomposition points >200°C, suggesting robustness under physiological conditions, whereas carbamates like the target compound may require controlled storage to prevent Boc-group cleavage.
Biological Activity
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate is a carbamate compound characterized by its unique structural features, including a tert-butyl group and a dioxin moiety. Its molecular formula is with a molecular weight of approximately 251.28 g/mol. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.
The compound's structure contributes to its reactivity and biological interactions. The presence of the dioxin ring system is particularly significant as it may influence the compound's affinity for various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features may exhibit various biological activities, including:
- Antioxidant Activity : Potential to scavenge free radicals.
- Antimicrobial Properties : Inhibition of bacterial growth.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. This interaction can lead to downstream effects that influence cellular signaling pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamate | Similar dioxin structure | Potentially different biological activity due to stereochemistry |
| Phenylcarbamate | Simple phenolic structure | Lacks dioxin moiety; different reactivity |
| Benzodioxole-carbamate | Contains benzodioxole instead | Different electronic properties affecting reactivity |
This comparison highlights the unique biological activity potential of this compound due to its specific dioxin configuration.
Case Studies and Research Findings
Research on related compounds has provided insights into the biological activities of dioxins and their derivatives:
- Antiviral Activity : Studies have shown that certain dioxin derivatives exhibit antiviral properties against enveloped RNA viruses such as HIV and HCV. This suggests that this compound may also possess similar antiviral capabilities .
- Antioxidant Studies : Research has indicated that carbamates can act as antioxidants by scavenging free radicals and reducing oxidative stress in cellular systems .
- Inhibition Studies : Investigations into enzyme inhibition have revealed that some carbamates can inhibit key metabolic enzymes, leading to therapeutic effects in various diseases .
Q & A
Basic Research Questions
What synthetic methodologies are commonly employed to prepare tert-butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate?
The synthesis typically involves coupling reactions between a dihydrobenzo[dioxin] amine derivative and tert-butyl chloroformate. Key steps include:
- Reaction Conditions : Use of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran to facilitate carbamate bond formation .
- Purification : Flash column chromatography with alumina or silica gel, often using gradients of hexane/acetone or ethyl acetate for optimal separation .
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate) and reaction time (12–24 hours) to maximize product formation .
How is the compound characterized to confirm its structural integrity?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and tert-butyl group integration (e.g., δ ~1.5 ppm for tert-butyl protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 472.2 [M+H]⁺ in ESI mode) .
- Chromatography : TLC and HPLC to assess purity (>95%) and monitor reaction progress .
What are the stability considerations for this compound under laboratory storage conditions?
Stability is influenced by:
- Storage : Sealed containers at 2–8°C in dry conditions to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protection from UV light to avoid photodegradation, as the dihydrobenzo[dioxin] moiety may be reactive .
- Incompatibilities : Avoid strong acids/bases, which can cleave the tert-butyl carbamate protecting group .
Advanced Research Questions
How can enantioselective synthesis be achieved for derivatives of this compound?
Enantioselective routes often employ transition-metal catalysis:
- Iridium-Catalyzed Amination : Use of chiral iridium catalysts (e.g., [Ir(cod)Cl]₂ with phosphine ligands) to introduce stereocenters. For example, a 95% enantiomeric excess (ee) was achieved in the synthesis of a related piperazine derivative .
- Chiral Resolution : SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak® AD-H) to separate enantiomers post-synthesis .
What role does the dihydrobenzo[dioxin] moiety play in pharmacological activity?
Structural analogs suggest the moiety enhances:
- Target Binding : Interaction with serotonin receptors (e.g., 5-HT₁A antagonism) due to the electron-rich aromatic system .
- Metabolic Stability : Resistance to oxidative degradation in hepatic microsomes compared to simpler benzene derivatives .
- HSF1 Inhibition : In cancer research, derivatives with this scaffold inhibit heat shock factor 1 (HSF1), a target in refractory ovarian cancer .
How can researchers resolve contradictions in reported stability or reactivity data?
Methodological approaches include:
- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, pH 1–9 buffers) and monitor degradation via HPLC. For example, discrepancies in hydrolysis rates can arise from trace impurities in solvents .
- Computational Modeling : DFT calculations to predict reactive sites (e.g., carbamate carbonyl susceptibility to nucleophilic attack) .
- Cross-Validation : Replicate experiments using standardized protocols (e.g., ICH guidelines) to minimize variability in reported data .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
